molecular formula C7H16ClNO2 B2400059 3-(2-Hydroxyethyl)piperidin-3-ol hydrochloride CAS No. 1781901-51-6

3-(2-Hydroxyethyl)piperidin-3-ol hydrochloride

Cat. No.: B2400059
CAS No.: 1781901-51-6
M. Wt: 181.66
InChI Key: ABIBAEMPBKSDGE-OGFXRTJISA-N
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Description

3-(2-Hydroxyethyl)piperidin-3-ol hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxyethyl)piperidin-3-ol hydrochloride typically involves the reduction of 3-hydroxypyridine. This reduction can be achieved using various reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an appropriate solvent like ethanol or tetrahydrofuran under controlled temperature conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale hydrogenation processes using metal catalysts such as palladium or platinum. These processes are designed to be efficient and cost-effective, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxyethyl)piperidin-3-ol hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include various substituted piperidines, alcohols, amines, and ketones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(2-Hydroxyethyl)piperidin-3-ol hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in the development of new drugs targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(2-Hydroxyethyl)piperidin-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or ion channels, depending on its chemical structure and functional groups. These interactions can modulate various biological processes, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(2-Hydroxyethyl)piperidin-3-ol hydrochloride include other piperidine derivatives such as:

  • 3-Hydroxypiperidine
  • 4-Hydroxypiperidine
  • 2-Hydroxypiperidine

Uniqueness

What sets this compound apart from these similar compounds is its specific hydroxyl and ethyl substituents, which confer unique chemical properties and biological activities. These structural differences can influence the compound’s reactivity, solubility, and interaction with biological targets .

Properties

IUPAC Name

(3R)-3-(2-hydroxyethyl)piperidin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c9-5-3-7(10)2-1-4-8-6-7;/h8-10H,1-6H2;1H/t7-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABIBAEMPBKSDGE-OGFXRTJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)(CCO)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@](CNC1)(CCO)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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